molecular formula C28H35F5N2O11 B3106690 Mal-NH-PEG6-CH2CH2COOPFP ester CAS No. 1599432-34-4

Mal-NH-PEG6-CH2CH2COOPFP ester

Cat. No.: B3106690
CAS No.: 1599432-34-4
M. Wt: 670.6 g/mol
InChI Key: PELJIWMJFINXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-NH-PEG6-CH2CH2COOPFP ester is a powerful tool for researchers, facilitating the creation of complex bioconjugates. purepeg.com Its design allows for the selective linking of different types of molecules, a crucial capability in the development of targeted therapeutics and advanced diagnostic tools. chemimpex.compurepeg.com

At its core, this compound is a bifunctional linker, meaning it possesses two distinct reactive groups that can form covalent bonds with other molecules. nofamerica.comaxispharm.com The maleimide (B117702) group at one end specifically reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins. axispharm.com At the other end, the pentafluorophenyl (PFP) ester is highly reactive towards primary and secondary amines, such as those on lysine (B10760008) residues in proteins or on amine-modified oligonucleotides. axispharm.comprecisepeg.com

The hexaethylene glycol (PEG6) spacer that connects these two reactive ends is not merely a passive component. This flexible, hydrophilic chain enhances the water solubility of the entire molecule and the resulting conjugate. thermofisher.com It also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity. nih.gov The defined length of the PEG6 chain offers greater precision in controlling the distance between the linked entities. thermofisher.com

Table 1: Functional Components of this compound

ComponentChemical GroupReactivity
Thiol-Reactive End MaleimideReacts with sulfhydryl groups (e.g., on cysteine) to form stable thioether bonds. thermofisher.com
Amine-Reactive End Pentafluorophenyl (PFP) EsterReacts with primary and secondary amines (e.g., on lysine) to form stable amide bonds. precisepeg.com
Spacer Polyethylene (B3416737) Glycol (PEG6)A flexible, hydrophilic chain that increases solubility and provides spatial separation. thermofisher.comchempep.com

The dual reactivity of this compound is instrumental in advanced bioconjugation strategies. It allows for a two-step sequential conjugation process. For instance, a protein containing an amine group can first be reacted with the PFP ester. After purification to remove excess linker, the resulting maleimide-activated protein can then be conjugated to a second molecule bearing a thiol group. This controlled, stepwise approach minimizes the formation of unwanted side products.

A key advantage of the PFP ester over the more common N-hydroxysuccinimide (NHS) ester is its increased stability in aqueous solutions. precisepeg.combroadpharm.com PFP esters are less susceptible to hydrolysis, leading to more efficient and reliable conjugation reactions. precisepeg.combroadpharm.com This enhanced stability allows for greater flexibility in reaction conditions. Research has also shown that using PFP esters can lead to more selective labeling of antibodies, resulting in bioconjugates with improved properties such as reduced aggregation and enhanced brightness in the case of fluorophore conjugates. nih.gov

This linker is particularly valuable in the construction of antibody-drug conjugates (ADCs). creative-biolabs.com In this application, the linker connects a monoclonal antibody, which provides targeting specificity, to a potent cytotoxic drug. The precise nature of the linkage is critical for the stability and efficacy of the ADC.

Academic research has increasingly focused on the application of sophisticated bifunctional linkers like this compound in various domains. One significant area is in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.commedchemexpress.com PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's own machinery. medchemexpress.com this compound serves as a PEG-based linker for the synthesis of these innovative therapeutic agents. medchemexpress.commedchemexpress.commedchemexpress.com

Furthermore, research has explored the use of PEG linkers to study protein function. By tethering proteins together, researchers can investigate the mechanistic features of molecular motors and other complex protein assemblies. nih.gov The use of PFP esters in bioconjugation has also been a subject of study, with findings indicating their utility in creating single-chain polymer nanoparticles that can mimic proteins and in the development of more homogenous and effective antibody-fluorophore conjugates for imaging. nih.govrsc.org

Table 2: Key Research Applications and Findings

Research AreaApplication of LinkerKey FindingsCitations
PROTACs Synthesis of PROTAC molecules.The linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation. medchemexpress.commedchemexpress.commedchemexpress.com
Antibody-Drug Conjugates (ADCs) Linking antibodies to cytotoxic drugs.The bifunctional nature of the linker is crucial for the stable and specific conjugation required for ADCs. creative-biolabs.com
Protein Function Studies Tethering polypeptides to study molecular motors.Demonstrates the feasibility of using PEG-based linkers to probe the mechanics of protein complexes. nih.gov
Antibody-Fluorophore Conjugates Labeling antibodies with fluorophores for imaging.PFP esters can provide more selective labeling and improved properties compared to NHS esters. nih.gov
Polymer Nanoparticles Functionalization of single-chain polymer nanoparticles.PFP esters are effective for post-formation functionalization of nanoparticles, allowing for the attachment of various moieties. rsc.org

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35F5N2O11/c29-23-24(30)26(32)28(27(33)25(23)31)46-22(39)4-7-40-9-11-42-13-15-44-17-18-45-16-14-43-12-10-41-8-5-34-19(36)3-6-35-20(37)1-2-21(35)38/h1-2H,3-18H2,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELJIWMJFINXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35F5N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401101956
Record name 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, 25-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599432-34-4
Record name 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, 25-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1599432-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, 25-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Architecture and Functional Group Reactivity

Design Principles of Mal-NH-PEG6-CH2CH2COOPFP Ester

The design of this compound is rooted in the principles of heterobifunctional crosslinking chemistry. rsc.orgrsc.org The core concept is to provide two distinct reactive functionalities on a single molecule, enabling controlled, stepwise conjugation. windows.net The maleimide (B117702) group is specifically chosen for its high reactivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. axispharm.com At the other end, the pentafluorophenyl (PFP) ester is an activated ester designed for efficient reaction with primary amines, such as the lysine (B10760008) residues in proteins or amine-modified oligonucleotides. axispharm.comprecisepeg.com

This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity to induce degradation of the target protein. medkoo.commedchemexpress.commedchemexpress.comcymitquimica.comcymitquimica.commedchemexpress.com

Polyethylene (B3416737) Glycol (PEG6) Moiety in Linker Design

The inclusion of a polyethylene glycol (PEG) spacer is a critical design element in many bioconjugation reagents. In this compound, the PEG6 moiety, consisting of six repeating ethylene (B1197577) glycol units, plays a significant role in modulating the properties of the resulting conjugate.

The PEG chain imparts several beneficial properties to the bioconjugates. Its hydrophilic nature increases the aqueous solubility of the linker and the final conjugate, which is particularly advantageous when working with hydrophobic molecules. labinsights.nl This enhanced solubility can prevent aggregation and improve the handling of the conjugated species in biological buffers. labinsights.nl Furthermore, the flexible PEG chain acts as a spacer arm, providing spatial separation between the conjugated molecules. This can be crucial for maintaining the biological activity of proteins by preventing steric hindrance. biochempeg.com In the context of antibody-drug conjugates (ADCs), PEG linkers can improve pharmacokinetics by increasing the circulation half-life of the conjugate. labinsights.nl

The "6" in PEG6 signifies a monodisperse PEG chain, meaning it has a precisely defined length and molecular weight, as opposed to polydisperse PEGs which are a mixture of different chain lengths. biochempeg.comadcreview.com This uniformity is a significant advantage in research applications.

The use of monodisperse PEGs leads to the production of homogeneous conjugates with a specific molecular weight. adcreview.comresearchgate.net This is critical for analytical characterization and ensures batch-to-batch consistency and reproducibility, which are essential for reliable research findings. biochempeg.com In drug development, the homogeneity of PEGylated drugs can lead to more predictable pharmacokinetic profiles and can overcome issues related to the immunogenicity and adverse effects sometimes associated with polydisperse PEG mixtures. researchgate.netbiochempeg.com Research has shown that for certain applications, the defined structure of monodisperse PEGs is crucial for achieving optimal therapeutic results. researchgate.net For instance, the use of a monodisperse PEG7 linker in the drug Movantik (naloxegol) improves its properties and reduces its ability to cross the blood-brain barrier. adcreview.combiochempeg.com

Maleimide Functional Group

The maleimide group is a cornerstone of bioconjugation chemistry due to its specific reactivity towards thiols.

The maleimide group reacts with sulfhydryl groups via a Michael addition reaction to form a stable thioether bond. researchgate.net This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5. windows.net At this pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines. mdpi.com The high reactivity is driven by the electron-deficient double bond of the maleimide ring. mdpi.com This high selectivity allows for the specific targeting of cysteine residues in proteins, which are often less abundant than amine-containing lysine residues, enabling more precise control over the conjugation site. researchgate.net

ParameterCondition
Reactive Group Maleimide
Target Functional Group Sulfhydryl (Thiol)
Optimal pH Range 6.5 - 7.5
Bond Formed Thioether
Reaction conditions for maleimide conjugation. windows.net

The Michael addition of a thiol to the maleimide ring creates a new stereocenter, which can result in the formation of two diastereomers. mdpi.com This can complicate the analysis of the resulting conjugate. Furthermore, the succinimide (B58015) ring formed after conjugation can be susceptible to hydrolysis, particularly at higher pH, which can lead to ring-opening and the formation of a mixture of succinamic acid isomers. mdpi.com

Recent research has explored strategies to control the stereochemical outcome and improve the stability of the maleimide-thiol linkage. For instance, intramolecular photocycloaddition reactions of thiomaleimides have been shown to produce specific stereoisomers. rsc.org Additionally, the conjugation of maleimides to peptides with an N-terminal cysteine can lead to a chemical rearrangement forming a more stable thiazine (B8601807) structure with a well-defined stereochemical configuration. nih.gov Understanding and controlling these stereochemical aspects is an active area of research aimed at producing more homogeneous and stable bioconjugates for research and therapeutic applications.

Pentafluorophenyl Pfp Ester Functional Group

Pentafluorophenyl (PFP) Ester Activation Chemistry

The pentafluorophenyl (PFP) ester is a key functional group within the this compound molecule, imparting it with specific reactivity towards primary and secondary amines. precisepeg.com This amine-reactive moiety is an activated carboxylic acid ester, which is instrumental in the formation of stable amide bonds. precisepeg.com The PFP ester is known for its high reactivity, which facilitates efficient bioconjugation. broadpharm.com

Mechanism of Activated Ester Coupling in Biomolecule Functionalization

The coupling of PFP esters with biomolecules, particularly with the amine groups of proteins, peptides, or amine-modified oligonucleotides, proceeds through a nucleophilic acyl substitution reaction. precisepeg.comrsc.org In this mechanism, the lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the pentafluorophenoxide ion, a good leaving group, is eliminated, resulting in the formation of a stable amide bond between the linker and the biomolecule. The byproduct of this reaction is pentafluorophenol (B44920) (PFP-OH). thieme-connect.com

The reaction is typically carried out in a controlled pH environment, with a slightly alkaline pH often favoring the deprotonation of the amine and enhancing its nucleophilicity. researchgate.net However, the high reactivity of the PFP ester allows for efficient coupling across a range of pH values. thieme-connect.com

Comparative Analysis of PFP Esters with Other Activated Esters in Research Syntheses

In the realm of bioconjugation, several types of activated esters are employed, with N-hydroxysuccinimide (NHS) esters being one of the most common. A comparative analysis reveals distinct advantages of PFP esters in various research applications. rsc.orgthieme-connect.com

One of the most significant advantages of PFP esters is their enhanced stability towards hydrolysis in aqueous solutions compared to NHS esters. broadpharm.comrsc.orgresearchgate.net This increased stability is crucial in bioconjugation reactions, which are often performed in aqueous buffers for extended periods. The lower susceptibility to hydrolysis minimizes the deactivation of the linker, leading to more efficient and reproducible conjugation outcomes. broadpharm.comrsc.org Research has indicated that the rate of hydrolysis for PFP esters can be approximately ten times lower than that of NHS esters under similar aqueous conditions.

In addition to their hydrolytic stability, PFP esters have been reported to be highly reactive, in some cases more so than other activated esters like tetrafluorophenyl (TFP) esters. thieme-connect.com Kinetic studies have demonstrated the superior coupling speed of PFP esters compared to pentachlorophenyl (OPCP) and nitrophenyl (ONp) esters, with relative rates of 111:3.4:1, respectively. highfine.com This high reactivity can lead to faster reaction times and higher yields in the synthesis of bioconjugates. researchgate.net

Furthermore, the pentafluorophenol byproduct generated from the PFP ester reaction is considered less nucleophilic than the N-hydroxysuccinimide byproduct from NHS ester reactions. thieme-connect.com This characteristic is advantageous as it reduces the likelihood of the byproduct interfering with the desired reaction, particularly with products that are sensitive to nucleophilic attack. thieme-connect.com

FeaturePFP EsterNHS EsterTFP Esterp-Nitrophenyl (PNP) Ester
Relative Reactivity High thieme-connect.comHigh thieme-connect.comModerate to High thieme-connect.comLower thieme-connect.com
Hydrolytic Stability High rsc.orgresearchgate.netLower researchgate.netModerate thieme-connect.comHigh
Byproduct Nucleophilicity Low thieme-connect.comHigher thieme-connect.comLowModerate
Optimal pH for Conjugation Slightly higher than NHS researchgate.net~7.2-8.5Similar to PFPAlkaline

A study comparing the labeling efficiency of a PFP ester with an NHS ester for the protein lysozyme (B549824) under identical conditions demonstrated that the PFP ester achieved an 85% labeling efficiency, whereas the NHS ester only reached 60%.

Synthetic Pathways for this compound Elaboration

Methodologies for Integrating Maleimide (B117702) Functionality

The maleimide group is crucial for its ability to react specifically with thiol groups (e.g., from cysteine residues in proteins) via a Michael addition reaction. thermofisher.comacs.org Several methods exist for introducing this functionality into a molecule.

A common and straightforward approach involves the reaction of maleic anhydride (B1165640) with a primary amine. researchgate.nettandfonline.com In the context of synthesizing the target compound, this would involve reacting an amine-terminated PEG linker with maleic anhydride. This reaction first forms a maleamic acid intermediate, which is then cyclized to the maleimide ring, typically through dehydration using a reagent like acetic anhydride.

Another widely used strategy is to couple a pre-functionalized maleimide building block to the amine-terminated PEG spacer. researchgate.net For instance, an activated maleimide, such as N-succinimidyl 3-maleimidopropionate (SMP), can react with the primary amine of an H2N-PEG6-CH2CH2COOH linker to form a stable amide bond, thereby introducing the maleimide group. nih.govacs.org To avoid undesirable side reactions under certain conditions (e.g., basic), the maleimide double bond can be temporarily protected via a Diels-Alder reaction with a diene like furan, and later deprotected by a retro-Diels-Alder reaction upon heating. bath.ac.uk

Approaches for Introducing the PEG6 Spacer

The hexaethylene glycol (PEG6) spacer provides water solubility and a flexible, defined-length bridge between the two reactive ends of the molecule. nih.gov The synthesis of heterobifunctional PEG linkers is a well-established field. chempep.combeilstein-journals.org

The synthesis typically starts from hexaethylene glycol. One hydroxyl group is converted into a protected amine, and the other is modified to become a carboxylic acid. For example, a mono-amine-protected PEG, such as Boc-NH-PEG6-OH, serves as a key starting material. The terminal hydroxyl group can be oxidized or further reacted to introduce the propionic acid moiety (–CH2CH2COOH), yielding the intermediate Boc-NH-PEG6-CH2CH2COOH. This use of an orthogonal protecting group strategy, where one end is protected (e.g., with Boc) while the other is being modified, is fundamental to the synthesis. rsc.orgub.edu The length of the PEG chain is precisely controlled by using monodisperse PEG starting materials. beilstein-journals.org

Techniques for PFP Ester Formation

The pentafluorophenyl (PFP) ester is a highly reactive group used for forming stable amide bonds with primary and secondary amines. rsc.org It is often preferred over other active esters, like N-hydroxysuccinimide (NHS) esters, due to its higher stability towards hydrolysis in aqueous media, which can lead to more efficient conjugation reactions. rsc.org

The most common method for forming a PFP ester is through the activation of a carboxylic acid using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govinterchim.frthieme-connect.de In this process, the carboxylic acid end of the linker (e.g., Mal-NH-PEG6-CH2CH2COOH) is reacted with pentafluorophenol (PFP-OH) in the presence of the carbodiimide. acs.org The carbodiimide activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the pentafluorophenol nucleophile to yield the final PFP ester. nih.govrsc.org

More recently, novel methods such as direct electrochemical synthesis have been developed. This technique avoids the use of potentially toxic and sensitizing carbodiimide reagents by generating the reactive species in situ through anodic oxidation of PFP-OH. rsc.org

Precursor Compounds and Their Derivatization in PEGylation Chemistry

The synthesis of complex heterobifunctional linkers like this compound relies on a toolbox of well-defined precursor molecules and established derivatization chemistries.

Research on Protected Amine-PEG-Carboxylic Acid Intermediates

Heterobifunctional PEG reagents with a protected amine at one end and a carboxylic acid at the other are central to the synthesis. polysciences.com The protecting group prevents the amine from reacting while the carboxylic acid end is being modified (e.g., activated to a PFP ester).

The tert-butyloxycarbonyl (Boc) group is a very common choice for amine protection. organic-chemistry.org Intermediates like Boc-NH-PEG-COOH are widely used. polysciences.combiochempeg.com The Boc group is stable under a variety of reaction conditions but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the free amine. chemistrysteps.com This allows for the subsequent reaction of the amine, for instance, with an activated maleimide precursor.

Another common protecting group is the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is base-labile, meaning it can be removed with a mild base (like piperidine), while the Boc group remains intact. The use of Boc and Fmoc protecting groups allows for orthogonal synthesis strategies, enabling the construction of highly complex molecules by selectively deprotecting and reacting different sites on a molecular scaffold. rsc.orgacs.org These intermediates are crucial for creating PROTACs and other complex bioconjugates. biochempeg.com

Synthetic Routes to Functionalized Maleimide Precursors

Functionalized maleimides are key building blocks that are either created on the PEG linker or prepared separately and then coupled. researchgate.nettandfonline.com The synthesis of these precursors has been extensively studied.

As mentioned, the reaction of maleic anhydride with a primary amine followed by cyclodehydration is a fundamental route. researchgate.net This can be used to synthesize maleimides with various substituents attached to the nitrogen atom.

Alternatively, bifunctional maleimide linkers can be prepared for subsequent coupling reactions. For example, reacting maleic anhydride with an amino acid like β-alanine yields a maleimide with a terminal carboxylic acid. This carboxyl group can then be activated (e.g., as an NHS or PFP ester) and reacted with an amine-terminated molecule, such as the H2N-PEG6-CH2CH2COOH intermediate after its Boc group has been removed. researchgate.net Dibromomaleimides have also been used as precursors, which can offer enhanced stability in the final conjugate compared to traditional maleimides. acs.orgnih.gov These varied synthetic routes provide a versatile toolkit for incorporating the maleimide moiety as needed for a specific application. rsc.org

Development of Related Mal-NH-PEGn-CH2CH2COOPFP Ester Analogues

The core structure of this compound can be systematically modified to generate a range of analogues with diverse properties. These modifications primarily focus on two key components of the linker: the length of the PEG spacer and the type of activated ester used for amine conjugation.

Investigation of Varying PEG Chain Lengths (n=2, 4, 8, 10, 12, 14, 16, etc.)

Longer PEG chains generally enhance the aqueous solubility of the linker and the molecules they are attached to. lifetein.com In the context of drug development, particularly for antibody-drug conjugates (ADCs) or PROTACs, PEGylation with longer chains can increase the hydrodynamic volume of the conjugate. mdpi.commedchemexpress.com This increased size can reduce renal clearance, thereby extending the circulation half-life of the therapeutic agent. mdpi.combiochempeg.com Conversely, shorter PEG linkers may be desirable in applications where a smaller, more rigid connection is needed. However, studies have also shown that excessively long PEG chains can sometimes negatively affect the bioactivity or cytotoxicity of the conjugated molecule. mdpi.com

The synthesis of these analogues with discrete PEG lengths (dPEG®) ensures that the final products are uniform, single molecular weight compounds, which is crucial for consistent product composition and characterization. acs.orggoogle.com This uniformity avoids the challenges associated with disperse PEG mixtures, where a range of different PEG chain lengths are present. acs.org Commercially available analogues of Mal-NH-PEGn-CH2CH2COOPFP ester with various PEG chain lengths demonstrate the utility and demand for these specific chemical tools in research. medchemexpress.commedchemexpress.compurepeg.com

Table 1. Properties of Mal-NH-PEGn-CH2CH2COOPFP Ester Analogues with Varying PEG Chain Lengths (n)
Compound NamePEG Units (n)Molecular FormulaMolecular Weight (g/mol)CAS Number
Mal-NH-PEG2-CH2CH2COOPFP ester2C20H19F5N2O7494.371347750-81-5 medchemexpress.com
Mal-NH-PEG4-CH2CH2COOPFP ester4C24H27F5N2O9582.471347750-84-8 purepeg.com
This compound6C28H35F5N2O11670.581599432-34-4 medkoo.com
Mal-NH-PEG8-CH2CH2COOPFP ester8C32H43F5N2O13758.682055023-14-6 purepeg.com
Mal-NH-PEG10-CH2CH2COOPFP ester10C36H51F5N2O15846.79N/A purepeg.com
Mal-NH-PEG12-CH2CH2COOPFP ester12C40H59F5N2O17934.892136296-33-6 medchemexpress.com
Mal-NH-PEG14-CH2CH2COOPFP ester14C44H67F5N2O191023.00N/A purepeg.com
Mal-NH-PEG16-CH2CH2COOPFP ester16C48H75F5N2O211111.12N/A purepeg.com

Synthesis and Research on Alternative Activated Ester Termini (e.g., NHS Ester, TFP Ester)

The pentafluorophenyl (PFP) ester is a highly reactive group, but alternative activated esters, such as N-hydroxysuccinimide (NHS) esters and tetrafluorophenyl (TFP) esters, have also been synthesized and researched extensively. thieme-connect.com These analogues provide scientists with a choice of reactivity and stability profiles to best suit their specific conjugation needs. researchgate.netechemi.com

Maleimide-PEG-NHS Ester Analogues

N-hydroxysuccinimide esters are among the most widely used reagents for modifying primary amines on biomolecules. thieme-connect.com The synthesis of a Maleimide-PEG-NHS ester typically involves the reaction of a Maleimide-PEG-acid precursor with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). chemicalbook.com

NHS esters react efficiently with primary amines at a physiological pH range of 7 to 9 to form stable amide bonds. windows.netbiochempeg.com However, a significant drawback is their susceptibility to hydrolysis in aqueous solutions. windows.net The rate of this competing hydrolysis reaction increases with pH; at pH 8.6, the half-life of an NHS ester can be less than 10 minutes. researchgate.net This instability can lead to lower conjugation yields and necessitates careful control of reaction conditions. researchgate.net

Maleimide-PEG-TFP Ester Analogues

Tetrafluorophenyl (TFP) esters have emerged as a valuable alternative to both NHS and PFP esters. thieme-connect.comresearchgate.net They are synthesized from a corresponding carboxylic acid precursor and tetrafluorophenol. Research comparing TFP esters to NHS esters has highlighted several advantages. TFP esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters, particularly under basic conditions. researchgate.netresearchgate.netnih.gov For instance, one study demonstrated that a TFP-terminated surface had a nearly 10-fold longer half-life at pH 10 compared to its NHS analogue. nih.gov This enhanced stability can lead to higher coupling efficiencies. researchgate.netnih.gov While TFP esters are reported to be as reactive as NHS esters, they are also noted to be somewhat more hydrophobic. thieme-connect.comresearchgate.netechemi.com

The choice between PFP, TFP, and NHS esters allows researchers to optimize their conjugation strategy based on the specific requirements of the biomolecule and the desired reaction conditions, balancing reactivity with hydrolytic stability. thieme-connect.comresearchgate.net

Table 2. Comparison of Activated Ester Termini in Maleimide-PEG Linkers
CharacteristicNHS EsterTFP EsterPFP Ester
Reactivity with AminesHigh, optimal at pH 7-9 windows.netHigh, comparable to NHS thieme-connect.comHigh, slightly more reactive than TFP thieme-connect.com
Hydrolytic StabilityLower; susceptible to hydrolysis, especially at pH > 8 researchgate.netwindows.netHigher than NHS; more stable in aqueous/basic conditions researchgate.netresearchgate.netnih.govHigher than NHS thieme-connect.com
ByproductN-hydroxysuccinimide (NHS)Tetrafluorophenol (TFP-OH)Pentafluorophenol (PFP-OH) thieme-connect.com
Key FeatureMost commonly used, well-established chemistry thieme-connect.comGood balance of reactivity and enhanced stability thieme-connect.comHighly reactive with a less nucleophilic byproduct thieme-connect.com

Applications in Contemporary Chemical Biology Research

PROTAC (Proteolysis-Targeting Chimeras) Research

PROTACs are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. tandfonline.com They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. tandfonline.commedchemexpress.com This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking the target protein for degradation by the cell's proteasome. tandfonline.commtoz-biolabs.com

Mal-NH-PEG6-CH2CH2COOPFP ester is a polyethylene (B3416737) glycol (PEG)-based linker specifically designed and utilized in the synthesis of PROTACs. cymitquimica.comtargetmol.comtargetmol.cnmedchemexpress.comcymitquimica.com The structure of this compound is inherently modular. The pentafluorophenyl (PFP) ester end allows for facile reaction with a nucleophile, typically an amine, on a ligand for an E3 ligase or the POI. The maleimide (B117702) group at the other end provides a reactive handle for conjugation with a thiol group (sulfhydryl) on the second ligand. The central PEG6 chain imparts flexibility and hydrophilicity to the resulting PROTAC molecule. creative-biolabs.com This PEG component can influence the physicochemical properties of the final PROTAC, which is crucial for its biological activity.

Table 1: Functional Components of this compound in PROTAC Synthesis

Component Chemical Group Function
E3 Ligase/POI Ligand Conjugation Site Pentafluorophenyl (PFP) Ester Reacts with amine groups on a targeting ligand to form a stable amide bond.
Linker Body Polyethylene Glycol (PEG6) Provides a flexible, hydrophilic spacer of a defined length to connect the two ligands. creative-biolabs.com

| POI/E3 Ligase Ligand Conjugation Site | Maleimide | Reacts with thiol (sulfhydryl) groups on the second targeting ligand via a Michael addition reaction. |

The linker component of a PROTAC is not merely a passive spacer; it plays a critical role in the efficacy of the degrader by dictating the geometry and stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. creative-biolabs.comacs.org The length and flexibility of the linker are paramount. explorationpub.com If the linker is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. mtoz-biolabs.comexplorationpub.com Conversely, if the linker is excessively long, it may fail to bring the two proteins into sufficiently close proximity for efficient ubiquitination to occur. mtoz-biolabs.comexplorationpub.com

The rational design of PROTAC linkers is a crucial aspect of developing potent and selective protein degraders. explorationpub.comexplorationpub.com Researchers must optimize several linker parameters, including its chemical nature, length, hydrophilicity, and rigidity, to achieve desired properties like cell permeability and the optimal spatial arrangement of the ternary complex. explorationpub.comexplorationpub.com

The process of linker optimization often involves synthesizing and testing a series of PROTACs with varying linker lengths and compositions to empirically determine the best performer. explorationpub.com For instance, studies have shown that for certain targets, a specific linker length provides maximal degradation, with both shorter and longer linkers proving less effective. researchgate.net Computational approaches, such as molecular docking, are also employed to predict the structure of the ternary complex and estimate the minimal required linker length, although the design process remains largely empirical. explorationpub.comexplorationpub.comrsc.org

The choice of attachment points on the two ligands is another critical design parameter. creative-biolabs.comexplorationpub.com The linker must be connected to solvent-exposed regions of the ligands to avoid disrupting their binding to their respective protein partners. explorationpub.com The PEG-based nature of this compound contributes to improved solubility and can positively influence cell permeability, key factors for an effective degrader. explorationpub.comrsc.org

Antibody-Drug Conjugate (ADC) Research

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic agent, connected by a chemical linker.

Mal-NH-PEGn-CH2CH2COOPFP ester is described as a bifunctional linker suitable for the assembly of Antibody-Drug Conjugates (ADCs). creative-biolabs.com In this context, the PFP ester end can be reacted with an amine-containing cytotoxic payload. The resulting maleimide-functionalized payload-linker construct is then conjugated to the antibody. The maleimide group specifically reacts with thiol groups on the antibody, typically those generated by the reduction of interchain disulfide bonds or engineered cysteine residues. oup.com This creates a stable, covalent link between the antibody and the drug payload. The PEG spacer can help to improve the solubility and pharmacokinetic properties of the resulting ADC. frontiersin.org

A key goal in modern ADC development is to produce homogeneous conjugates with a uniform drug-to-antibody ratio (DAR) and specific attachment sites. mdpi.comnih.gov Site-specific conjugation leads to more predictable pharmacokinetics, improved stability, and a better therapeutic window compared to older, non-specific conjugation methods that target numerous lysine (B10760008) residues. nih.gov

Maleimide chemistry is a cornerstone of many site-specific conjugation strategies. rsc.org These methods often involve the use of antibodies with engineered cysteine residues at specific locations on the heavy or light chains. mdpi.com These engineered thiols provide reactive handles for precise conjugation with a maleimide-containing linker-payload.

Another approach involves the partial or complete reduction of the antibody's native interchain disulfide bonds to generate free cysteine thiols for conjugation. oup.comucl.ac.uk While this offers fewer conjugation sites than lysine-based methods, it can still result in a heterogeneous mixture. ucl.ac.uk To overcome this, disulfide re-bridging strategies using next-generation maleimides have been developed to create more stable and homogeneous ADCs. ucl.ac.uk However, a known challenge with traditional maleimide chemistry is the potential for the resulting thiosuccinimide linkage to undergo a retro-Michael reaction, leading to deconjugation of the payload in vivo. nih.govmdpi.com This has spurred the development of more stable maleimide derivatives and alternative conjugation chemistries to enhance ADC stability. nih.gov

Table 2: Common Site-Specific Conjugation Strategies Using Maleimide Chemistry

Strategy Description Key Feature
Engineered Cysteines Cysteine residues are introduced at specific sites on the antibody sequence through genetic engineering. mdpi.com Allows for precise control over the location and number of conjugated payloads, leading to a homogeneous ADC. mdpi.com
Disulfide Reduction Native interchain disulfide bonds of the antibody are reduced to generate free thiol groups for conjugation. ucl.ac.uk Utilizes the native antibody structure but can result in a mixture of species with different DARs. ucl.ac.uk

| Disulfide Re-bridging | Specialized maleimide reagents are used to react with two thiols from a reduced disulfide bond, reconnecting the chain. ucl.ac.uk | Generates a stable conjugate with a controlled DAR of approximately 4 for a typical IgG1 antibody. ucl.ac.uk |

Table of Compound Names

Abbreviation / Trivial NameFull Chemical Name
This compoundperfluorophenyl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16,19,22-hexaoxa-4-azapentacosan-25-oate medkoo.com
PROTACProteolysis-Targeting Chimera
ADCAntibody-Drug Conjugate
POIProtein of Interest
PFP esterPentafluorophenyl ester
PEGPolyethylene Glycol
MMAEMonomethyl auristatin E mdpi.com
VHLvon Hippel-Lindau rsc.org
ASK1Apoptosis signal-regulating kinase 1 rsc.org

Methodological Considerations and Research Paradigms

Optimization of Conjugation Reactions Utilizing Mal-NH-PEG6-CH2CH2COOPFP Ester

The efficiency of conjugation reactions involving this compound is contingent on several factors, including the choice of solvent and a thorough understanding of the reaction kinetics.

The selection of an appropriate solvent system is critical for maximizing the efficiency of conjugation reactions. While aqueous buffers are common, the limited water solubility of the this compound necessitates the use of organic co-solvents. windows.net

Aqueous Buffers: Phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers at a pH range of 7.2-8.5 are optimal for the PFP ester reaction with amines. precisepeg.com The maleimide (B117702) reaction with thiols is most efficient at a pH of 6.5-7.5. windows.net

Organic Co-solvents: To overcome solubility issues, Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are frequently used to dissolve the PFP ester before its addition to the aqueous reaction mixture. windows.netbroadpharm.com It is generally recommended that the final concentration of the organic solvent be kept below 10% to maintain the stability and solubility of most protein reactants. windows.net

Table 1: Recommended Solvent Systems and pH for Conjugation Reactions

Functional GroupReactive PartnerOptimal pH RangeRecommended BuffersCommon Organic Co-solvents
PFP EsterPrimary Amines7.2 - 8.5PBS, Borate, Carbonate/BicarbonateDMSO, DMF
MaleimideSulfhydryls (Thiols)6.5 - 7.5Phosphate-based buffersNot typically required for the thiol reaction itself

The kinetics of both the maleimide-thiol and PFP ester-amine reactions are crucial for controlling the conjugation process, especially in complex biological mixtures.

PFP Ester Reactivity: PFP esters react with primary and secondary amines to form stable amide bonds. broadpharm.com The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly electrophilic, facilitating a nucleophilic attack by the amine. This reaction is generally faster and more efficient than with N-hydroxysuccinimide (NHS) esters, particularly due to the lower hydrolysis rate of PFP esters. broadpharm.com The reaction rate is influenced by pH, with higher pH values generally increasing the rate of both conjugation and hydrolysis. windows.net

Maleimide Reactivity: The maleimide group undergoes a Michael-type addition reaction with thiol groups, forming a stable thioether bond. broadpharm.comnih.gov This reaction is highly specific and efficient at a pH range of 6.5-7.5. windows.netbroadpharm.com Above pH 7.5, the maleimide group can undergo hydrolysis, which reduces its specificity for thiols. windows.net The kinetics of this reaction can be influenced by the choice of buffer and the pKa of the thiol. nih.govresearchgate.net

A two-step reaction scheme is often employed, where the amine-containing molecule is first reacted with the PFP ester, followed by the addition of the sulfhydryl-containing molecule to react with the maleimide group. windows.net This sequential approach allows for greater control over the conjugation process.

Analytical Characterization of Conjugated Biomolecules and Materials

Thorough analytical characterization is essential to confirm the successful conjugation, purity, and structural integrity of the resulting biomolecules. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic methods provide detailed information about the molecular structure of the conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for characterizing PEGylated molecules. nih.goveurolab.tr It can be used to confirm the attachment of the PEG linker and to determine the degree of functionalization. nih.gov Careful analysis of the NMR spectra, including consideration of ¹³C-¹H coupling, is necessary for accurate interpretation and quantification. nih.gov

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry are used to determine the molecular weight of the conjugate, confirming the addition of the this compound linker. nih.govnih.gov Mass spectrometry can also help in identifying the sites of conjugation through peptide mapping. researchgate.net

Chromatography is indispensable for assessing the purity of the conjugate and for isolating the final product from unreacted starting materials and byproducts. biopharmaspec.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. biopharmaspec.com It is effective for separating the larger PEGylated conjugate from the smaller, unconjugated biomolecule. lcms.czsepax-tech.com However, SEC may not always provide adequate resolution between the conjugate and the free activated PEG, especially for larger PEG chains. lcms.cz

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. biopharmaspec.comnih.gov It is a valuable technique for assessing the purity of the final conjugate and can often resolve species that are not separated by SEC. sepax-tech.comresearchgate.net Different RP columns, such as those with C4 or C18 stationary phases, can be screened to optimize the separation. sepax-tech.com

Table 2: Comparison of Analytical Techniques for Conjugate Characterization

TechniquePrimary Information ObtainedStrengthsLimitations
¹H NMRStructural confirmation, degree of PEGylationProvides detailed structural information. nih.goveurolab.trRequires careful analysis to avoid misinterpretation. nih.gov
Mass Spectrometry (MALDI, ESI)Molecular weight confirmation, identification of conjugation sitesHigh sensitivity and accuracy for molecular weight. nih.govnih.govComplex spectra can be challenging to interpret for large molecules. pharmtech.com
Size-Exclusion Chromatography (SEC)Purity assessment, separation of conjugate from unreacted proteinGood for separating molecules of different sizes. lcms.czsepax-tech.comMay have limited resolution between conjugate and free PEG. lcms.cz
Reversed-Phase HPLC (RP-HPLC)Purity assessment, separation of closely related speciesHigh resolving power based on hydrophobicity. sepax-tech.comresearchgate.netCan sometimes lead to protein denaturation.

Importance of Reagent Purity in Reproducible Research Outcomes

The purity of the this compound reagent is paramount for achieving reproducible and reliable results in bioconjugation studies. bionordika.no Impurities in the starting material can lead to several undesirable outcomes:

Side Reactions: Impurities may have reactive functional groups that can compete with the intended conjugation reaction, leading to the formation of unintended byproducts.

Reduced Conjugation Efficiency: The presence of non-reactive or less reactive species will lower the effective concentration of the active crosslinker, resulting in lower yields of the desired conjugate.

Inconsistent Results: Batch-to-batch variability in the purity of the reagent can lead to significant differences in conjugation outcomes, making it difficult to reproduce experiments and compare results across different studies. researchgate.net

Therefore, it is crucial to use highly purified this compound and to characterize the purity of each batch before use. This ensures that the observed experimental results are a direct consequence of the intended conjugation reaction and not an artifact of reagent impurities.

Future Directions and Emerging Research Frontiers

Development of Next-Generation Multifunctional Linkers

The linear, heterobifunctional design of Mal-NH-PEG6-CH2CH2COOPFP ester serves as a foundational blueprint for the development of more complex, multifunctional linkers. The maleimide (B117702) and PFP ester moieties provide orthogonal handles for sequential or one-pot conjugation to thiol and amine groups, respectively. windows.netrsc.orgiris-biotech.de Future research is focused on leveraging this core structure to create linkers with additional functionalities, moving beyond simple bifunctional connectors to sophisticated molecular scaffolds.

Branched and multi-arm PEG derivatives are at the forefront of this evolution. axispharm.comaxispharm.com By incorporating additional reactive sites onto the PEG backbone, researchers can develop linkers capable of conjugating multiple payloads, such as different therapeutic agents, targeting ligands, or imaging agents. medchemexpress.comcreativepegworks.com For instance, a future iteration of a maleimide-PEG-PFP ester linker could feature a branched structure with several PFP esters, allowing for a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) while maintaining a single point of attachment to the antibody via the maleimide group. axispharm.com This approach could lead to more potent and efficacious targeted therapies.

Furthermore, the integration of cleavable moieties within the PEG linker is a key area of development. axispharm.com These cleavable sites, which can be designed to respond to specific physiological conditions such as pH changes, redox potential, or the presence of certain enzymes, would allow for the controlled release of conjugated molecules at the target site. This would be a significant advancement from the stable thioether and amide bonds formed by the current this compound.

Feature of Next-Gen LinkerPotential AdvantageRelevance to this compound Structure
Branched Architecture Higher payload capacity (e.g., increased DAR in ADCs) axispharm.comThe PEG6 backbone can be synthetically modified to incorporate multiple PFP ester groups.
Cleavable Moieties Controlled, site-specific release of cargo axispharm.comIntroduction of enzyme-labile or pH-sensitive bonds within the PEG chain.
Stimuli-Responsive Elements "Smart" delivery systems that activate in response to specific biological cues medchemexpress.comIncorporation of functionalities that change conformation or release cargo upon external stimuli.

Integration with Advanced Orthogonal Bioconjugation Chemistries

The maleimide and PFP ester groups of this compound represent a classic and robust bioconjugation pairing. windows.net However, the future of bioconjugation lies in the development and integration of a wider array of truly bioorthogonal reactions—reactions that proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. researchgate.net

Future research will likely see the maleimide or PFP ester moieties of this linker replaced with or supplemented by other bioorthogonal handles. For example, the PFP ester could be substituted with a terminal alkyne or an azide (B81097) for participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively), commonly known as "click chemistry". cymitquimica.combroadpharm.com These reactions offer exceptional specificity and are widely used for their reliability in complex biological systems.

Similarly, the maleimide group, while highly reactive towards thiols, can exhibit off-target reactivity with other nucleophiles at higher pH and the resulting thioether bond can sometimes undergo retro-Michael reactions. nih.govacs.org Emerging alternatives include reagents for photo-click chemistry or those that form more stable linkages, such as benzoylacrylic acid derivatives which also react with thiols but form irreversible carbon-sulfur bonds. nih.gov A next-generation linker might feature a PFP ester on one end and a strained alkyne like dibenzocyclooctyne (DBCO) on the other, allowing for a copper-free click reaction with an azide-modified biomolecule. broadpharm.comnih.gov

Orthogonal ChemistryReactive PartnersAdvantages over Maleimide/PFP Ester
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide and a strained alkyne (e.g., DBCO) broadpharm.comCopper-free, highly bioorthogonal, very stable triazole linkage.
Inverse Electron Demand Diels-Alder (iEDDA) Tetrazine and a strained alkene/alkyne researchgate.netExtremely fast reaction kinetics.
Photo-Click Chemistry Photo-caged diene and a dienophileSpatiotemporal control of the conjugation reaction using light.
Benzoylacrylic Acid Chemistry Thiol and a benzoylacrylic acid ester nih.govForms a more stable thioether bond compared to maleimide.

Computational Modeling and Predictive Design of PEG-based Linkers for Specific Research Applications

The empirical, trial-and-error approach to linker design is gradually being supplemented, and in some cases replaced, by computational modeling and predictive design. diva-portal.orgnih.govmdpi.com For PROTACs, the length, flexibility, and chemical composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.com

Computational tools are increasingly being used to predict the conformational behavior of PEG-based linkers like this compound. diva-portal.org Molecular dynamics (MD) simulations can explore the accessible conformations of the linker and how it influences the relative orientation of the two proteins it connects. diva-portal.org This can help in predicting the likelihood of forming a stable ternary complex. For example, computational models can assess whether the PEG6 length is optimal for a given protein pair or if a shorter or longer PEG chain would be more effective. nih.gov

Future advancements in this area will likely involve the use of machine learning and artificial intelligence (AI) to develop predictive models for linker design. mdpi.com These models could be trained on large datasets of successful and unsuccessful PROTACs to identify key structural and physicochemical properties of linkers that correlate with degradation efficiency. This would enable the de novo design of linkers with a high probability of success for a given target protein and E3 ligase, significantly accelerating the development of new protein degraders.

Computational ApproachApplication in Linker DesignRelevance to this compound
Molecular Dynamics (MD) Simulations Predicting linker flexibility and ternary complex stability diva-portal.orgSimulating the conformational space of the PEG6 chain to assess its suitability for specific protein pairs.
Protein-Protein Docking with Linker Constraints Predicting the geometry of the ternary complex nih.govUsing the known length and attachment points of the linker to guide the docking of the target protein and E3 ligase.
Machine Learning/AI Models De novo design of optimal linkers mdpi.comTraining models on data from various PEG-based linkers to predict the optimal length and composition for new targets.

Exploration in New Protein Degradation Modalities Beyond Conventional PROTACs

While PROTACs that hijack the ubiquitin-proteasome system (UPS) are the most established modality for targeted protein degradation, several new degradation platforms are emerging that utilize alternative cellular machinery. medchemexpress.comavantiresearch.com These novel modalities expand the scope of targeted protein degradation to include extracellular and membrane proteins, which are generally not accessible to the proteasome.

Linkers like this compound are well-suited for adaptation to these new technologies. For example, Lysosome-Targeting Chimeras (LYTACs) are bifunctional molecules that link a target protein to a lysosome-targeting receptor, leading to the internalization and lysosomal degradation of the protein. avantiresearch.com A this compound could be used to conjugate a protein-binding ligand to a ligand for a lysosomal receptor.

Other emerging modalities include Autophagy-Targeting Chimeras (AUTACs) and Autophagosome-Tethering Compounds (ATTECs), which utilize the autophagy pathway to degrade not just proteins but also protein aggregates and even damaged organelles. medchemexpress.comavantiresearch.com The modular nature of linkers like this compound makes them readily adaptable for the synthesis of these novel chimeric molecules. As our understanding of these alternative degradation pathways grows, so too will the opportunities to repurpose and evolve existing linker technologies for these new applications.

Degradation ModalityMechanismPotential Role for this compound
Lysosome-Targeting Chimeras (LYTACs) Recruits target proteins to the lysosome for degradation avantiresearch.comLinking a target-binding ligand to a lysosome-targeting moiety.
Autophagy-Targeting Chimeras (AUTACs) Induces selective autophagy of target proteins medchemexpress.comavantiresearch.comConjugating a target-binding ligand to an autophagy-inducing tag.
Autophagosome-Tethering Compounds (ATTECs) Tethers target proteins to the autophagosome membrane medchemexpress.comavantiresearch.comLinking a target-binding moiety to a molecule that integrates into the autophagosome.
Molecular Glues Induce interaction between a target protein and an E3 ligase without a traditional linker tandfonline.comWhile not directly used as the central linker, the synthetic principles can inform the design of ligands that promote such interactions.

Q & A

Basic Research Questions

Q. How can Mal-NH-PEG6-CH2CH2COOPFP ester be effectively conjugated to thiol-containing biomolecules, and what experimental parameters influence reaction efficiency?

  • Methodological Answer : The maleimide group reacts selectively with thiols under pH 7.0–8.5 and 4–25°C conditions. Use a molar ratio of 1:1.2 (compound:target biomolecule) to minimize unreacted intermediates. Monitor reaction progress via HPLC or MALDI-TOF to confirm conjugation efficiency. The PFP ester group can further react with amines under basic conditions (pH 8.5–9.5), enabling dual functionalization .

Q. What analytical techniques are recommended for characterizing this compound and its conjugates?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirm structural integrity by identifying maleimide protons (δ 6.7–7.0 ppm) and PEG backbone signals (δ 3.5–3.7 ppm).
  • MALDI-TOF/MS : Verify molecular weight and conjugation success.
  • SEC-HPLC : Assess purity and aggregation status, particularly for PEGylated products.
  • UV-Vis : Quantify maleimide content using ε~6200 M⁻¹cm⁻¹ at 300–320 nm .

Q. How does the PEG spacer length (e.g., PEG6) impact the biological performance of conjugates?

  • Methodological Answer : PEG6 balances steric hindrance and solubility. Compare in vitro stability (e.g., serum incubation at 37°C for 24–72 hours) and cellular uptake (flow cytometry) of PEG6 vs. shorter (PEG2) or longer (PEG12) variants. Longer PEG chains reduce nonspecific binding but may hinder target interaction .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in complex biological matrices (e.g., serum-containing buffers)?

  • Methodological Answer : Use a Taguchi experimental design to test variables: pH (7.0–9.0), temperature (4–37°C), and molar excess (1–5x). Assess yield via LC-MS and functional activity via SPR or cell-based assays. Include reducing agents (e.g., TCEP) to stabilize free thiols in serum .

Q. How should contradictory data on conjugate stability (e.g., hydrolysis vs. disulfide exchange) be resolved?

  • Methodological Answer :

Hydrolysis : Test pH-dependent degradation (pH 5.0–9.0) using HPLC to quantify maleimide loss.

Disulfide exchange : Add competing thiols (e.g., glutathione) and monitor conjugate integrity via SDS-PAGE.

Cross-validation : Compare stability in PBS vs. cell lysate to differentiate chemical vs. enzymatic pathways .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process control : Standardize PEG chain length using SEC and amine-termination via TNBS assay.
  • Quality metrics : Require ≥95% purity (HPLC) and ≤5% free maleimide (Ellman’s assay).
  • DoE (Design of Experiments) : Identify critical parameters (e.g., reaction time, solvent purity) using fractional factorial design .

Q. How can in vivo tracking of this compound conjugates be validated while avoiding fluorescent dye interference?

  • Methodological Answer :

  • Use radiolabeling (e.g., ¹²⁵I) or isotopic labeling (¹³C-PEG) for quantitative biodistribution studies.
  • Validate with SPECT/CT imaging and ex vivo organ analysis. Avoid fluorophores like Cy5 if studying redox-active systems, as they may alter conjugate stability .

Methodological Resources

  • Data Reproducibility : Follow ICH E6 guidelines for documenting synthesis protocols and analytical validation steps .
  • Ethical Reporting : Disclose batch variability, failed reactions, and optimization iterations in supplementary materials to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-NH-PEG6-CH2CH2COOPFP ester
Reactant of Route 2
Reactant of Route 2
Mal-NH-PEG6-CH2CH2COOPFP ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.